molecular formula C14H8Cl2 B1293567 9,10-Dichloroanthracene CAS No. 605-48-1

9,10-Dichloroanthracene

Cat. No. B1293567
CAS RN: 605-48-1
M. Wt: 247.1 g/mol
InChI Key: FKDIWXZNKAZCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dichloroanthracene is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of two chlorine atoms attached to the 9th and 10th carbon atoms of the anthracene molecule. This substitution can significantly alter the physical, chemical, and electronic properties of the anthracene core, making it a valuable compound in various applications, including organic semiconductors and luminescent materials.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, 9,10-Dichlorooctafluoroanthracene, a related compound, was synthesized from commercially available tetrafluorophthalic acid through an optimized solution-phase route . This compound serves as a building block for n-type organic semiconductors. Similarly, 9,10-dihydro-9,10-diphenyl-9,10-dipyridiniumanthracene diperchlorate was synthesized through the anodic pyridination of 9,10-diphenylanthracene . These synthetic routes demonstrate the versatility of this compound derivatives in creating a wide range of functional materials.

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using various techniques, including X-ray crystallography. The crystal structure of 9,9,10,10-tetrachloroanthracene, a closely related compound, reveals a planar anthracene skeleton with approximately D2h symmetry . This planarity and symmetry are crucial for the electronic properties of the molecule, which are important in its applications in electronic devices.

Chemical Reactions Analysis

This compound derivatives undergo various chemical reactions that are useful in material science. For example, 9,10-Dichlorooctafluoroanthracene reacts with aryl boronic acids and terminal alkynes under palladium-catalyzed cross-coupling conditions to afford di-substituted products . These reactions are pivotal for the development of new organic materials with desirable electronic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For instance, the presence of chlorine atoms can enhance the electron-withdrawing capability, which is beneficial for creating n-type semiconductors . The photophysical properties of these derivatives can also be tuned by varying the substituents at the 9,10-positions, as demonstrated by the synthesis of highly fluorescent 9,10-disubstituted-2,3,6,7-tetraphenylanthracenes with emission wavelengths ranging from 410 to 610 nm . Additionally, the multifunctional properties of 9,10-distyrylanthracene derivatives, such as aggregation-induced emission and mechanofluorochromism, highlight the diverse applications of these compounds .

properties

IUPAC Name

9,10-dichloroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDIWXZNKAZCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060541
Record name Anthracene, 9,10-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish or gold powder; [Acros Organics MSDS]
Record name 9,10-Dichloroanthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20132
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

605-48-1
Record name 9,10-Dichloroanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthracene, 9,10-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-DICHLOROANTHRACENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthracene, 9,10-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthracene, 9,10-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-dichloroanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Dichloroanthracene
Reactant of Route 2
Reactant of Route 2
9,10-Dichloroanthracene
Reactant of Route 3
Reactant of Route 3
9,10-Dichloroanthracene
Reactant of Route 4
9,10-Dichloroanthracene
Reactant of Route 5
9,10-Dichloroanthracene
Reactant of Route 6
9,10-Dichloroanthracene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.